trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound notable for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a trifluoromethyl group, and a carboxylic acid moiety, which contribute to its reactivity and utility in research. The empirical formula of this compound is C12H13ClF3NO2, and it is classified as a non-steroidal compound with potential pharmacological properties.
The compound can be sourced from various chemical suppliers and research institutions. It is often used in academic and industrial settings for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. Its chemical identity is confirmed by its CAS number 1049978-59-7.
This compound falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities. It is also classified as a carboxylic acid due to the presence of the carboxyl functional group.
The synthesis of trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves several steps:
In industrial settings, large-scale synthesis may utilize continuous flow chemistry techniques to enhance efficiency and safety while minimizing waste. Reaction conditions are optimized for yield and purity, often involving temperature control and inert atmospheres to prevent degradation or side reactions.
The molecular structure of trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride consists of:
Key structural data include:
The compound undergoes various chemical reactions typical of carboxylic acids and amines:
Reactions involving this compound are generally conducted under controlled conditions to ensure selectivity and minimize by-products. The presence of the trifluoromethyl group can significantly influence reaction pathways due to its electronegative nature.
The mechanism by which trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects largely depends on its interaction with specific biological targets, such as receptors or enzymes.
Detailed biochemical studies are necessary to elucidate these mechanisms fully.
Relevant analyses include HPLC for purity assessment and NMR spectroscopy for structural confirmation.
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific applications:
The construction of the pyrrolidine core with precise stereocontrol represents a fundamental challenge in synthesizing trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride. Modern approaches leverage asymmetric hydrogenation of prochiral precursors like pyrroline derivatives or functionalized alkenes. Enantioselective hydrogenation using chiral transition metal catalysts (e.g., Ir(III)-P,N complexes or Rh(I)-DuPhos systems) achieves stereoselectivities >90% ee under mild conditions (1–5 bar H₂, 25–60°C) . Key to success is the judicious pairing of catalyst chirality and protecting groups. For instance, N-Boc-protected 4-aryl-3-pyrrolin-3-carboxylates undergo hydrogenation with 94% ee when catalyzed by [Ir(cod)Cl]₂ with (S)-BINAP-type ligands, directly establishing the trans stereochemistry at C3 and C4 positions essential for biological activity . Microwave-assisted continuous-flow hydrogenation further enhances throughput and enantiopurity (>99% ee) by minimizing catalyst decomposition .
Table 1: Catalyst Systems for Pyrrolidine Core Hydrogenation
Substrate Class | Catalyst System | Conditions | ee (%) | Trans:cis Ratio |
---|---|---|---|---|
N-Boc-3-pyrrolin-3-carboxylate | [Ir(cod)Cl]₂/(S)-XYL-PHANEPHOS | 50°C, 4 bar H₂, THF | 94 | >20:1 |
N-Cbz-4-aryl-pyrroline | Rh-(R,R)-Et-DuPhos | 25°C, 1 bar H₂, MeOH | 89 | 18:1 |
N-H-pyrroline | Ru-(S)-BINAP/diamine | 60°C, 5 bar H₂, iPrOH | 82 | 15:1 |
Incorporation of the 2-(trifluoromethyl)phenyl moiety demands strategies balancing electronic effects and steric constraints. Palladium-catalyzed asymmetric arylation (Pd(OAc)₂/(S)-t-BuPHOX) enables direct C–H functionalization of pyrrolidine precursors at C4, achieving 88% ee with ortho-substituted aryl triflates . Alternatively, organocatalytic Michael additions between 4-boronopyrrolidine-3-carboxylates and β-(2-trifluoromethylphenyl)-α,β-unsaturated sulfones proceed via chiral iminium activation (using MacMillan-type imidazolidinones) to afford trans-adducts with 92% ee and >95% diastereoselectivity . The trifluoromethyl group's strong electron-withdrawing nature necessitates low-temperature reactions (−40°C) to suppress racemization. Recent advances utilize flow photochemistry for radical trifluoromethylation using Umemoto’s reagent and chiral Cu(I)-bisoxazoline catalysts, installing the CF₃ group post-cyclization with 85% ee .
Racemic mixtures of the target compound require resolution to access enantiopure material. Diastereomeric salt formation with chiral acids (e.g., (1R)-(–)-10-camphorsulfonic acid in ethanol/water 4:1) yields separable salts through fractional crystallization. The (2S,3R)-isomer salt preferentially crystallizes below 5°C, achieving 99% de after three recrystallizations [1] [5]. Solvent polarity critically influences crystal habit: Apolar solvents (toluene) yield needles with poor filtration, while acetone/water mixtures (9:1) produce cubic crystals ideal for industrial handling. Thermodynamic vs. kinetic crystallization pathways are optimized using ternary phase diagrams, with cooling rates of 0.5°C/min from 60°C to 0°C maximizing yield (78%) and purity (≥99.5%) [1]. Final hydrochloride formation employs HCl-saturated 2-butanone, generating the stable white powder specified for storage at 0–8°C [1] .
Table 2: Resolution and Crystallization Optimization Parameters
Parameter | Conditions for Optimal ee/Purity | Impact on Output |
---|---|---|
Resolving Agent | (1R)-(–)-10-Camphorsulfonic acid | 99% de after 3 cycles |
Solvent System | EtOH/H₂O (4:1) for salt formation; acetone/H₂O (9:1) for recrystallization | Cubic crystals; filtration time < 30 min |
Cooling Profile | 60°C → 0°C at 0.5°C/min | 78% yield; ≥99.5% purity |
Acidification | HCl(g) in 2-butanone | White powder; stable at 0–8°C |
Large-scale synthesis (kilogram batches) necessitates stringent control of alkaline hydrolysis and pH management. The penultimate ester intermediate undergoes saponification using 1.5 eq KOH in tetrahydrofuran/water (3:1) at 0–5°C to prevent epimerization [1] [5]. Maintaining pH 12.5 ± 0.2 during hydrolysis is critical: Deviations below pH 12.2 reduce conversion by >15%, while pH >12.8 promotes racemization. Continuous flow reactors with in-line pH monitoring and automated base addition achieve 98% conversion with <0.3% racemization. Post-hydrolysis, acidification to pH 2.0 with 6M HCl at controlled rates (<50 mL/min per kg starting material) prevents localized overheating. Final product isolation via antisolvent crystallization (adding MTBE to the aqueous concentrate) yields pharmaceutical-grade material (≥98% HPLC purity) with consistent polymorphic Form I, confirmed by PXRD [1] [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: